
1-(1-Bromopropan-2-yl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Bromopropan-2-yl)naphthalene is an organic compound with the molecular formula C13H13Br It is a derivative of naphthalene, where a bromopropyl group is attached to the naphthalene ring
准备方法
The synthesis of 1-(1-Bromopropan-2-yl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the selective bromination of 1-bromonaphthalene using bromine in the presence of a solvent like methylene chloride at elevated temperatures . Another approach involves the photobromination of naphthalene with molecular bromine, followed by dehydrobromination to yield the desired product .
Industrial production methods often involve the use of hydrobromic acid and dichloroethane in a controlled environment to ensure high yield and purity .
化学反应分析
1-(1-Bromopropan-2-yl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common reagents used in these reactions include bromine, hydrobromic acid, and various catalysts like palladium .
科学研究应用
1-(1-Bromopropan-2-yl)naphthalene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of brominated compounds on biological systems, including their potential as pharmaceuticals.
作用机制
The mechanism of action of 1-(1-Bromopropan-2-yl)naphthalene involves its interaction with molecular targets through its bromine atom. The bromine atom can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects . The compound’s effects are mediated through pathways involving cytochrome P450 enzymes, which metabolize the compound into reactive intermediates .
相似化合物的比较
1-(1-Bromopropan-2-yl)naphthalene can be compared with other brominated naphthalene derivatives, such as:
1-Bromonaphthalene: A simpler brominated naphthalene compound used in similar applications.
2-Bromonaphthalene: Another isomer with different reactivity and applications.
1,3-Dibromonaphthalene: A compound with two bromine atoms, used in more specialized chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
属性
分子式 |
C13H13Br |
|---|---|
分子量 |
249.15 g/mol |
IUPAC 名称 |
1-(1-bromopropan-2-yl)naphthalene |
InChI |
InChI=1S/C13H13Br/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9H2,1H3 |
InChI 键 |
HIBKMMTUEQOODQ-UHFFFAOYSA-N |
规范 SMILES |
CC(CBr)C1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


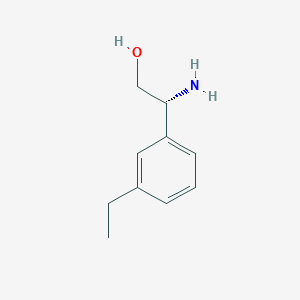
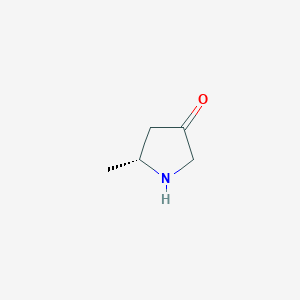
![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)
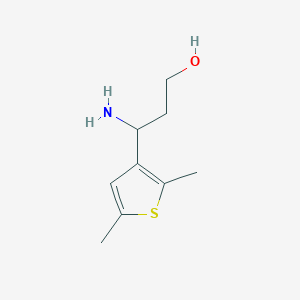
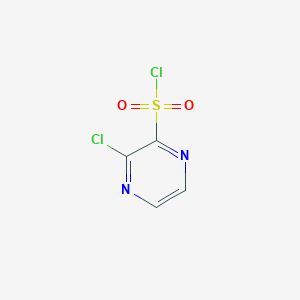
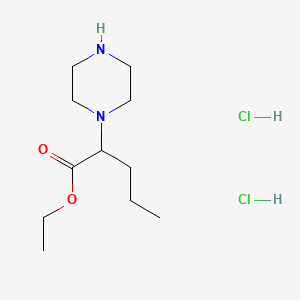
![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)
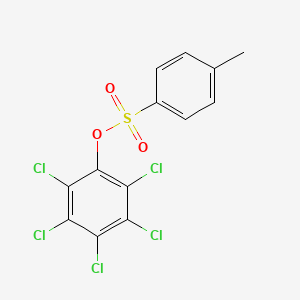
![3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride](/img/structure/B13559145.png)
![Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13559151.png)
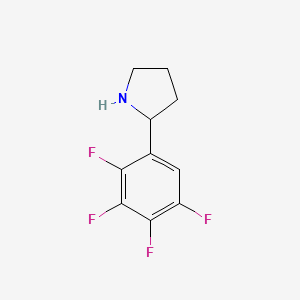
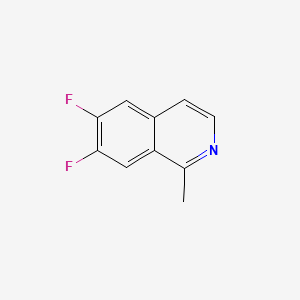
![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol](/img/structure/B13559171.png)
![rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane](/img/structure/B13559177.png)
